6-(Hydroxymethyl)-5-methoxypyrrolo[2,1-f][1,2,4]triazin-4-ol
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Overview
Description
6-(Hydroxymethyl)-5-methoxypyrrolo[2,1-f][1,2,4]triazin-4-ol is a heterocyclic compound that belongs to the pyrrolo[2,1-f][1,2,4]triazine familyThe pyrrolo[2,1-f][1,2,4]triazine scaffold is known for its presence in several biologically active molecules, making it a valuable target for synthetic and pharmaceutical research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Hydroxymethyl)-5-methoxypyrrolo[2,1-f][1,2,4]triazin-4-ol can be achieved through several synthetic routes. One common method involves the cyclization of appropriate pyrrole derivatives with hydrazine derivatives under controlled conditions. The reaction typically requires the use of a suitable solvent, such as ethanol or methanol, and may be catalyzed by acids or bases .
Another approach involves the formation of triazinium dicyanomethylide intermediates, which can then undergo cyclization to form the desired pyrrolo[2,1-f][1,2,4]triazine core. This method often requires the use of transition metal catalysts and specific reaction conditions to achieve high yields .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high efficiency and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the scalability and reproducibility of the production process .
Chemical Reactions Analysis
Types of Reactions
6-(Hydroxymethyl)-5-methoxypyrrolo[2,1-f][1,2,4]triazin-4-ol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehyde or carboxylic acid derivatives.
Reduction: The compound can be reduced to form different reduced derivatives, depending on the reaction conditions and reagents used.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophiles like amines, thiols, and halides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group can yield aldehyde or carboxylic acid derivatives, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
6-(Hydroxymethyl)-5-methoxypyrrolo[2,1-f][1,2,4]triazin-4-ol has several scientific research applications:
Mechanism of Action
The mechanism of action of 6-(Hydroxymethyl)-5-methoxypyrrolo[2,1-f][1,2,4]triazin-4-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain kinases by binding to their active sites, thereby blocking their function. This inhibition can disrupt signaling pathways involved in cell proliferation and survival, making it a potential candidate for cancer therapy .
Comparison with Similar Compounds
Similar Compounds
Pyrrolo[2,1-f][1,2,4]triazine: The parent compound of the family, known for its presence in antiviral drugs like remdesivir.
Pyrazolo[4,3-e][1,2,4]triazine: Another fused heterocycle with significant biological activity, particularly in anticancer research.
Tetrazolo[1,5-b][1,2,4]triazine: Known for its cytotoxic effects against tumor cell lines.
Uniqueness
6-(Hydroxymethyl)-5-methoxypyrrolo[2,1-f][1,2,4]triazin-4-ol is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. The presence of both hydroxymethyl and methoxy groups allows for diverse chemical modifications and interactions with biological targets, making it a versatile compound for various applications .
Properties
Molecular Formula |
C8H9N3O3 |
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Molecular Weight |
195.18 g/mol |
IUPAC Name |
6-(hydroxymethyl)-5-methoxy-3H-pyrrolo[2,1-f][1,2,4]triazin-4-one |
InChI |
InChI=1S/C8H9N3O3/c1-14-7-5(3-12)2-11-6(7)8(13)9-4-10-11/h2,4,12H,3H2,1H3,(H,9,10,13) |
InChI Key |
GULQDJOVHASRMM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C2C(=O)NC=NN2C=C1CO |
Origin of Product |
United States |
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